molecular formula C13H11F3N2 B3025473 2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine CAS No. 1261707-24-7

2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine

Cat. No. B3025473
M. Wt: 252.23
InChI Key: GFBWVYZXLJUNPQ-UHFFFAOYSA-N
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Description

“2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine” is a pyrimidinamine derivative . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives like “2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine” often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of “2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine” can be represented by the SMILES notation: Cc1c(cnc(n1)C)c2cccc c2C(F)(F)F .


Chemical Reactions Analysis

The chemical reactions involving “2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine” are typically nucleophilic aromatic substitution reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine” are influenced by the presence of a fluorine atom and a pyridine in its structure . These elements bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Future Directions

The demand for pyrimidinamine derivatives like “2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine” has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new effective methods for their synthesis is needed .

properties

IUPAC Name

2,4-dimethyl-5-[2-(trifluoromethyl)phenyl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c1-8-11(7-17-9(2)18-8)10-5-3-4-6-12(10)13(14,15)16/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBWVYZXLJUNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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